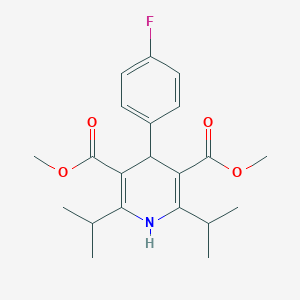

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate

Vue d'ensemble

Description

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C21H26FNO4. This compound is characterized by its pyridine ring structure, which is substituted with various functional groups, including isopropyl and fluorophenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: This can be achieved through a condensation reaction between an appropriate diketone and an amine.

Introduction of Substituents: The isopropyl and fluorophenyl groups are introduced through subsequent substitution reactions.

Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at various positions on the pyridine ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can produce dihydro derivatives or other reduced forms.

Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula:

- Molecular Weight: 375.43 g/mol

- CAS Number: 132008-67-4

- IUPAC Name: Dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Medicinal Chemistry

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate has been explored for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively.

Case Study: Antihypertensive Activity

Research has indicated that derivatives of pyridine compounds exhibit antihypertensive properties. In a study focusing on similar compounds, the dihydropyridine structure was crucial for calcium channel blocking activity, which is beneficial in managing hypertension.

Agrochemicals

The compound's ability to modulate biological processes makes it a candidate for agrochemical applications. Its efficacy in pest control and plant growth regulation has been noted.

Case Study: Insecticidal Activity

In studies evaluating various pyridine derivatives for insecticidal properties, compounds with similar structures demonstrated significant activity against common agricultural pests. This suggests potential applications in developing safer and more effective pesticides.

Materials Science

In materials science, the unique chemical properties of this compound have been investigated for use in creating advanced materials.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. This could lead to advancements in electronic devices and sensors.

Mécanisme D'action

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate is unique due to its specific structural features and functional groups. Similar compounds include other pyridine derivatives and fluorophenyl-substituted compounds. These compounds may have similar applications but differ in their chemical properties and biological activities.

Comparaison Avec Des Composés Similaires

Pyridine derivatives

Fluorophenyl-substituted compounds

Other diisopropyl-substituted pyridines

Activité Biologique

Dimethyl 1,4-dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate (CAS Number: 132008-67-4) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H26FNO4

- Molecular Weight : 375.43 g/mol

- IUPAC Name : Dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

- SMILES Notation :

COC(=O)C1=C(NC(=C(C1c2ccc(F)cc2)C(=O)OC)C(C)C)C(C)C

Antidiabetic Effects

Research indicates that derivatives of pyridine compounds exhibit antidiabetic properties. This compound has shown promise in modulating glucose metabolism and enhancing insulin sensitivity in preclinical models. A study demonstrated that this compound improved glycemic control in diabetic rats by increasing glucose uptake in peripheral tissues and enhancing insulin signaling pathways .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Investigations into similar pyridine derivatives have indicated their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that this compound can reduce the production of reactive oxygen species (ROS), thereby providing a protective effect against neurodegenerative conditions .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays revealed that it inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Further research is required to elucidate the specific molecular targets involved .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antidiabetic | Improved glycemic control | |

| Neuroprotective | Reduced oxidative stress | |

| Anticancer | Inhibited cancer cell proliferation |

Case Studies

-

Antidiabetic Study :

- Objective : To evaluate the effects of this compound on glucose metabolism.

- Method : Diabetic rats were treated with varying doses of the compound.

- Results : Significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity markers.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : Neuronal cells were exposed to oxidative stressors with and without the compound.

- Results : Cells treated with the compound exhibited lower levels of ROS and higher viability compared to controls.

Propriétés

IUPAC Name |

dimethyl 4-(4-fluorophenyl)-2,6-di(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FNO4/c1-11(2)18-16(20(24)26-5)15(13-7-9-14(22)10-8-13)17(21(25)27-6)19(23-18)12(3)4/h7-12,15,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWXFJGQQAQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(C(=C(N1)C(C)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458556 | |

| Record name | DIMETHYL 1,4-DIHYDRO-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3,5-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132008-67-4 | |

| Record name | DIMETHYL 1,4-DIHYDRO-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3,5-DICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.